Methyl 3-methylpyrazine-2-carboxylate
Overview
Description
Methyl 3-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical and pharmaceutical applications .
Scientific Research Applications
Methyl 3-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of flavoring agents and fragrances.
Safety and Hazards
The safety information for Methyl 3-methylpyrazine-2-carboxylate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, H335, which refer to potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation .
Future Directions
While specific future directions for Methyl 3-methylpyrazine-2-carboxylate were not found, research in the field of pyrazine derivatives is ongoing. These compounds are being studied for their potential in treating various diseases, and their synthetic methods are being explored to design and synthesize new leads .
Mechanism of Action
Pharmacokinetics
It is suggested that methyl 3-methylpyrazine-2-carboxylate has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of this compound, influencing its efficacy and potential side effects.
Result of Action
It is likely that the compound’s effects are the result of its interactions with its targets and the subsequent changes in biochemical pathways
Biochemical Analysis
Biochemical Properties
Methyl 3-methylpyrazine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of coordination polymers. It interacts with various metal ions, such as silver, to form coordination complexes. These interactions are facilitated by the nitrogen and oxygen atoms in the pyrazine ring, which act as binding sites for metal ions . The compound’s ability to form stable complexes with metals makes it valuable in the study of metal-ligand interactions and their biochemical implications.
Cellular Effects
This compound has been observed to influence cellular processes, particularly in the context of its interactions with metal ions. The formation of coordination complexes can affect cell signaling pathways and gene expression. For instance, the presence of metal ions can lead to the activation or inhibition of specific signaling pathways, thereby influencing cellular metabolism and function . Additionally, the compound’s interactions with biomolecules can result in changes in cellular behavior, such as altered cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and metal ions. The nitrogen and oxygen atoms in the pyrazine ring serve as coordination sites for metal ions, leading to the formation of stable complexes. These complexes can modulate enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and light exposure. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound’s effects on cellular function can persist, with potential implications for chronic exposure scenarios .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metal ion transport and improved cellular function. At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Studies have identified specific dosage thresholds beyond which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. The compound interacts with enzymes and cofactors involved in the transport and utilization of metal ions, influencing metabolic flux and metabolite levels . These interactions can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its solubility and affinity for different cellular components, leading to its accumulation in certain tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound is often localized to organelles involved in metal ion metabolism, such as mitochondria and lysosomes. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can interact with enzymes and other biomolecules to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methylpyrazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 3-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-methylpyrazine-2-carboxylic acid.
Reduction: 3-methylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Methyl 3-methylpyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:
- Methyl 5-formylpyrazine-2-carboxylate
- Methyl 3-amino-6-methylpyrazine-2-carboxylate
- Methyl 5-aminopyrazine-2-carboxylate hydrochloride
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and ester group at the 2-position make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 3-methylpyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDOINDPGADJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522538 | |
Record name | Methyl 3-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41110-29-6 | |
Record name | Methyl 3-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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